molecular formula C19H14FN3OS B2420003 6-(4-fluorophenyl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide CAS No. 1049449-49-1

6-(4-fluorophenyl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B2420003
CAS No.: 1049449-49-1
M. Wt: 351.4
InChI Key: RXVVANVVHUVMIR-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a heterocyclic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by its imidazo[2,1-b]thiazole core, which is known for its biological activity. The presence of the 4-fluorophenyl and o-tolyl groups further enhances its pharmacological properties, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with o-tolyl isothiocyanate to form an intermediate, which then undergoes cyclization with α-haloketones to yield the desired imidazo[2,1-b]thiazole core .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(4-fluorophenyl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, thereby disrupting the biosynthesis of coenzyme A, which is essential for bacterial survival. Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Imidazo[1,2-a]pyrimidines: These compounds also possess a fused heterocyclic ring system and are known for their pharmacological properties.

Uniqueness

6-(4-fluorophenyl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is unique due to the specific substitution pattern on its aromatic rings, which enhances its biological activity and selectivity. The presence of the 4-fluorophenyl group is particularly significant, as it can improve the compound’s metabolic stability and binding affinity to its molecular targets.

Properties

IUPAC Name

6-(4-fluorophenyl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3OS/c1-12-4-2-3-5-15(12)21-18(24)17-11-25-19-22-16(10-23(17)19)13-6-8-14(20)9-7-13/h2-11H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVVANVVHUVMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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